

Application Note: HPLC Analytical Method for Levocarnitine Chloride Quantification

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Compound of Interest

Compound Name: Levocarnitine Chloride

Cat. No.: B1674953

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This application note provides a detailed protocol for the quantification of **Levocarnitine Chloride** in pharmaceutical preparations using High-Performance Liquid Chromatography (HPLC). The described method is a stability-indicating reversed-phase HPLC (RP-HPLC) technique with UV detection, suitable for routine quality control and analysis.

Introduction

Levocarnitine is a naturally occurring quaternary ammonium compound involved in fatty acid metabolism. It is used as a medication to treat primary and secondary carnitine deficiency. Accurate and reliable quantification of **Levocarnitine Chloride** in pharmaceutical formulations is crucial for ensuring its safety and efficacy. This document outlines a validated HPLC method for this purpose, providing detailed experimental procedures and performance data.

Principle

The method separates Levocarnitine from its potential impurities and degradation products on a C18 stationary phase. An ion-pairing agent is incorporated into the mobile phase to enhance the retention of the highly polar Levocarnitine molecule on the non-polar column. Quantification is achieved by monitoring the UV absorbance at a specific wavelength and comparing the peak area of the sample with that of a certified reference standard.

Experimental Protocols

This section details the necessary reagents, equipment, and procedures for the HPLC analysis of **Levocarnitine Chloride**.

3.1. Reagents and Materials

- **Levocarnitine Chloride** Reference Standard (USP or equivalent)
- **Levocarnitine Chloride** sample (e.g., tablets, oral solution)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Sodium 1-heptanesulfonate (ion-pairing agent)
- Potassium dihydrogen phosphate (KH₂PO₄)
- Orthophosphoric acid (85%)
- Ethanol (analytical grade)
- Deionized water (18.2 MΩ·cm)
- 0.45 μm membrane filters

3.2. Equipment

- High-Performance Liquid Chromatography (HPLC) system equipped with:
 - Isocratic or Gradient Pump
 - Autosampler
 - Column Oven
 - UV-Vis Detector
- Analytical balance

- pH meter
- Sonicator
- Vortex mixer
- Volumetric flasks and pipettes

3.3. Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

Parameter	Condition
Column	C18 analytical column (e.g., 250 mm x 4.6 mm, 5 μ m)
Mobile Phase	0.05 M Phosphate Buffer (pH 3.0) : Ethanol (99:1, v/v) containing 0.56 mg/mL of Sodium 1-heptanesulfonate
Flow Rate	1.0 mL/min
Column Temperature	50°C ^{[1][2]}
Detection Wavelength	225 nm ^{[1][2]}
Injection Volume	20 μ L
Run Time	Approximately 8 minutes ^[3]

3.4. Preparation of Solutions

- 0.05 M Phosphate Buffer (pH 3.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in deionized water to make a 0.05 M solution. Adjust the pH to 3.0 with orthophosphoric acid.
- Mobile Phase: To the 0.05 M Phosphate Buffer (pH 3.0), add sodium 1-heptanesulfonate to a final concentration of 0.56 mg/mL. Mix thoroughly. Add ethanol to the buffer in a 99:1 ratio (v/v). Filter the mobile phase through a 0.45 μ m membrane filter and degas before use.

- Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh about 25 mg of **Levocarnitine Chloride** Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 80 µg/mL to 3400 µg/mL)[1][2].
- Sample Preparation (from Tablets):
 - Weigh and finely powder not fewer than 20 tablets.
 - Accurately weigh a portion of the powder equivalent to a specific amount of **Levocarnitine Chloride** and transfer it to a suitable volumetric flask.
 - Add a portion of the mobile phase, sonicate for 15 minutes to dissolve the active ingredient, and then dilute to volume with the mobile phase.
 - Filter the solution through a 0.45 µm membrane filter before injection.

Method Validation Summary

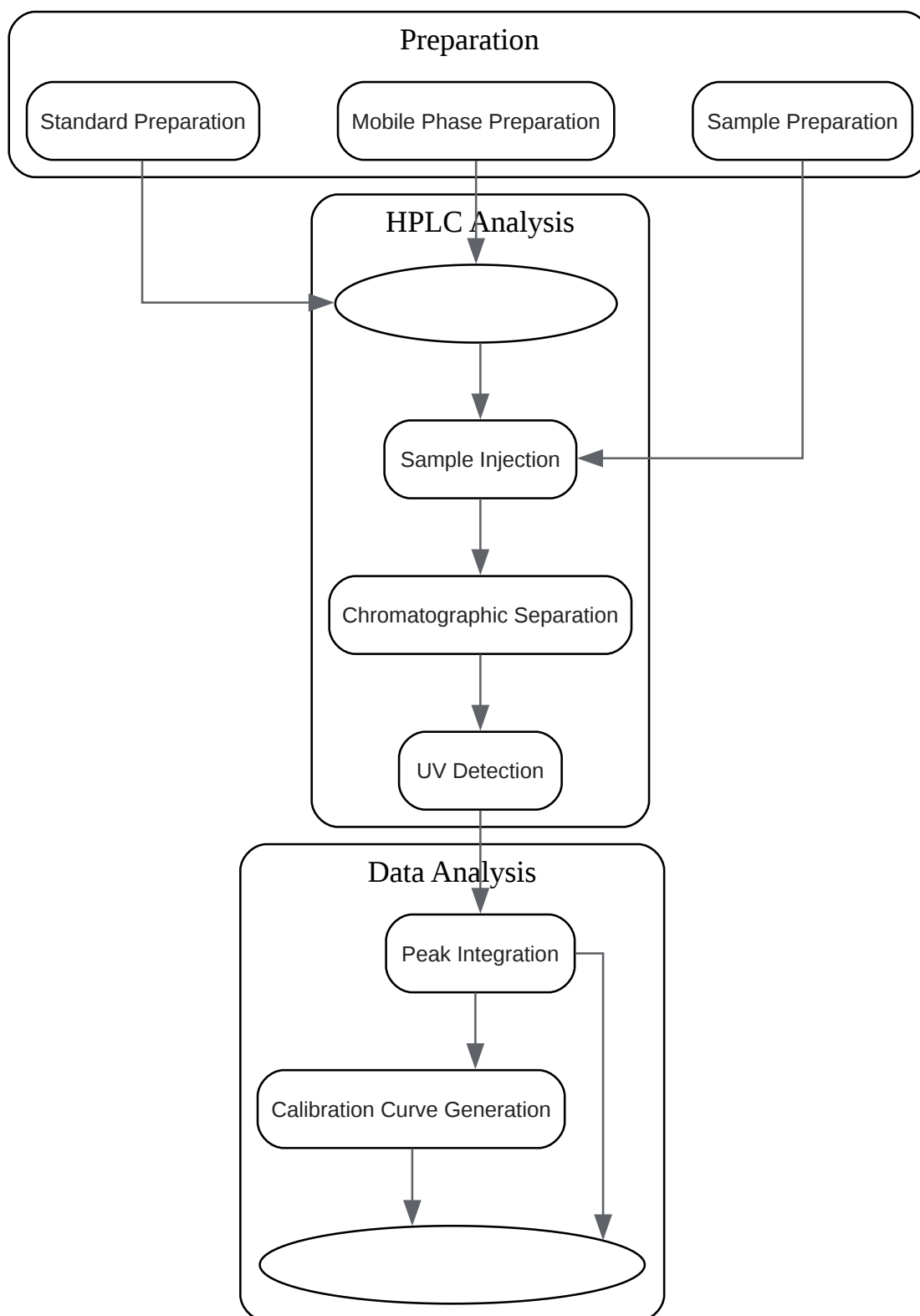
The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines. A summary of the validation parameters is presented in the table below.

Validation Parameter	Result
Linearity (Concentration Range)	84.74 - 3389.50 µg/mL[1][2]
Correlation Coefficient (r ²)	> 0.999[1]
Accuracy (% Recovery)	100.83% - 101.54%[1][2]
Precision (RSD%)	< 2.0%[1][2]
Limit of Detection (LOD)	21 µg/mL[4]
Limit of Quantitation (LOQ)	64 µg/mL[4]
Specificity	The method is specific and can separate Levocarnitine from its degradation products.[1][4]

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the general workflow for the HPLC quantification of **Levocarnitine Chloride**.

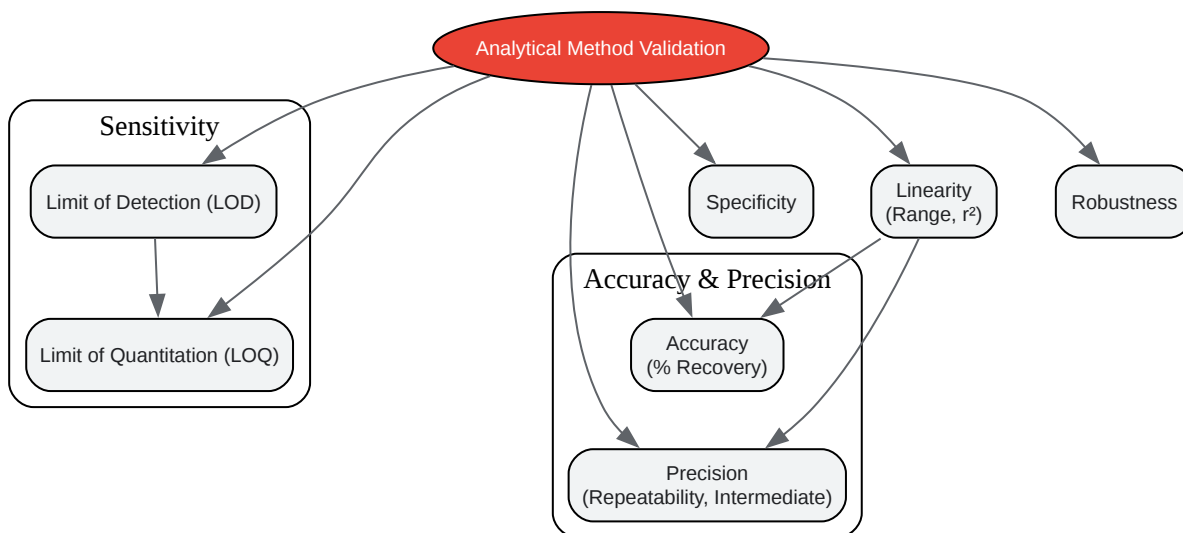


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Caption: Experimental workflow for HPLC analysis of Levocarnitine.

5.2. Method Validation Logical Relationship

The following diagram shows the logical relationship between the key validation parameters for an analytical method.



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References

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